
(2-Bromo-6-fluoropyridin-4-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-fluoropyridin-4-YL)acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-fluoropyridin-4-YL)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of pyridine derivatives. For example, 3-bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is tailored to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-6-fluoropyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The acetic acid moiety can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like tetrabutylammonium fluoride and dimethylformamide are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Bromo-6-fluoropyridin-4-YL)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities .
Biology: The compound’s ability to undergo various chemical transformations makes it useful in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties .
Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable component in the synthesis of active ingredients for various applications .
Wirkmechanismus
The mechanism of action of (2-Bromo-6-fluoropyridin-4-YL)acetic acid depends on its specific applicationFor example, the bromine and fluorine atoms can participate in halogen bonding interactions, while the acetic acid moiety can form hydrogen bonds with biological molecules .
Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the specific derivative and its intended use. In medicinal chemistry, the compound may target enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, (2-Bromo-6-fluoropyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of bromine and fluorine atoms, along with the acetic acid moiety, imparts distinct reactivity and properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C7H5BrFNO2 |
|---|---|
Molekulargewicht |
234.02 g/mol |
IUPAC-Name |
2-(2-bromo-6-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
LKQXBZZYVACTGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1F)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


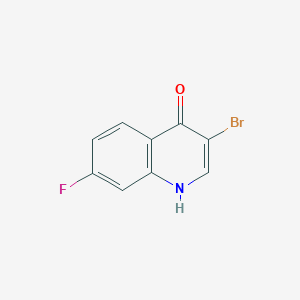

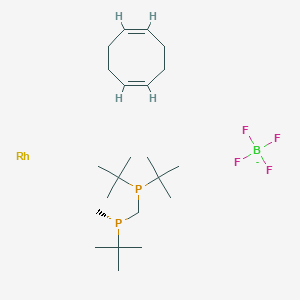
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
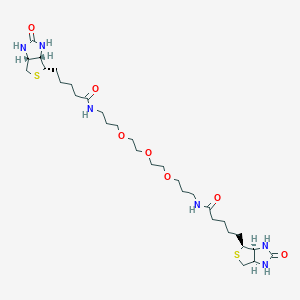

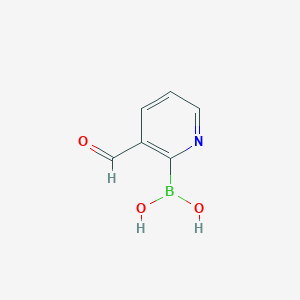
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
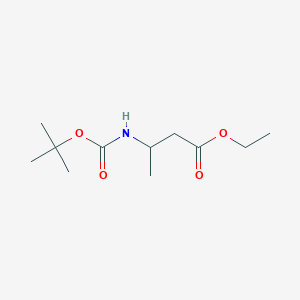
![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
